Ethyl 1-(aminomethyl)cyclobutanecarboxylate CAS number
Ethyl 1-(aminomethyl)cyclobutanecarboxylate CAS number
An In-depth Technical Guide to Ethyl 1-(aminomethyl)cyclobutanecarboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-(aminomethyl)cyclobutanecarboxylate is a bifunctional organic molecule featuring a cyclobutane ring, a primary amine, and an ethyl ester. The rigid, puckered structure of the cyclobutane moiety has garnered increasing interest in medicinal chemistry.[1] This unique four-membered carbocycle can impart favorable properties to drug candidates, such as increased metabolic stability, conformational restriction to lock in bioactive conformations, and the ability to serve as a non-planar bioisostere for other chemical groups.[1] Ethyl 1-(aminomethyl)cyclobutanecarboxylate, with its strategically placed reactive handles—the amine and the ester—serves as a valuable building block for the synthesis of more complex molecules, particularly in the exploration of novel therapeutics.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and potential applications in the field of drug discovery.
Physicochemical Properties
The definitive Chemical Abstracts Service (CAS) number for Ethyl 1-(aminomethyl)cyclobutanecarboxylate is 911060-83-8 .[4] It is also commonly handled and sold as its hydrochloride salt, which has the CAS number 1269021-92-2 .[5] The salt form often provides improved stability and handling characteristics.
| Property | Value | Source |
| CAS Number | 911060-83-8 | [4] |
| Molecular Formula | C₈H₁₅NO₂ | [6] |
| Molecular Weight | 157.21 g/mol | [6] |
| CAS Number (HCl Salt) | 1269021-92-2 | [5] |
| Molecular Formula (HCl Salt) | C₈H₁₆ClNO₂ | [5] |
| Molecular Weight (HCl Salt) | 193.67 g/mol | [5] |
| Canonical SMILES | CCOC(=O)C1(CCC1)CN | [7] |
Below is a 2D chemical structure diagram of Ethyl 1-(aminomethyl)cyclobutanecarboxylate.
Caption: 2D Structure of Ethyl 1-(aminomethyl)cyclobutanecarboxylate
Synthesis and Purification
A common synthetic route to Ethyl 1-(aminomethyl)cyclobutanecarboxylate would likely start from a precursor such as Ethyl 1-cyanocyclobutanecarboxylate or a protected amino acid derivative. A plausible and efficient method involves the reduction of the corresponding nitrile. This approach is advantageous as the starting materials are often commercially available or can be synthesized via established procedures.
Representative Synthesis Workflow: Reduction of Ethyl 1-cyanocyclobutanecarboxylate
This theoretical workflow is based on standard organic chemistry transformations for the reduction of nitriles to primary amines.
Caption: Proposed synthesis workflow for Ethyl 1-(aminomethyl)cyclobutanecarboxylate.
Step-by-Step Experimental Protocol (Proposed)
-
Synthesis of Ethyl 1-cyanocyclobutanecarboxylate:
-
To a solution of sodium ethoxide in ethanol, add ethyl cyanoacetate.
-
Follow with the addition of 1,3-dibromopropane.
-
Reflux the reaction mixture.
-
After completion, concentrate the mixture and perform an aqueous workup with subsequent extraction using an organic solvent like ethyl acetate.
-
Dry the organic layer and remove the solvent under reduced pressure to yield the crude nitrile precursor.
-
-
Reduction of the Nitrile:
-
The crude Ethyl 1-cyanocyclobutanecarboxylate can be reduced using several methods. A common approach is catalytic hydrogenation.
-
Dissolve the nitrile in a suitable solvent (e.g., ethanol) in a high-pressure hydrogenation vessel.
-
Add a catalyst, such as Raney Nickel or Palladium on carbon.
-
Pressurize the vessel with hydrogen gas and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Alternatively, chemical reduction using a reagent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent can be employed. This would require careful quenching of the reaction mixture post-completion.
-
-
Purification:
-
After the reduction, the catalyst is filtered off (in the case of catalytic hydrogenation).
-
The solvent is removed in vacuo.
-
The resulting crude product, Ethyl 1-(aminomethyl)cyclobutanecarboxylate, can be purified by vacuum distillation or column chromatography on silica gel to afford the pure compound.
-
Analytical Characterization
Due to the limited availability of specific spectral data for Ethyl 1-(aminomethyl)cyclobutanecarboxylate, this section will outline the expected spectroscopic characteristics based on its structure and data from the closely related compound, Ethyl cyclobutanecarboxylate.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.1 ppm for the -OCH₂- protons and a triplet around 1.2 ppm for the -CH₃ protons). The protons on the cyclobutane ring will likely appear as complex multiplets in the range of 1.8-2.5 ppm. A key signal would be a singlet or a broad singlet for the -CH₂- group attached to the amine, likely in the 2.5-3.0 ppm range. The N-H protons of the primary amine would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR would show a signal for the carbonyl carbon of the ester at around 170-175 ppm. The carbons of the ethyl group would appear at approximately 60 ppm (-OCH₂-) and 14 ppm (-CH₃). The carbons of the cyclobutane ring and the aminomethyl group would be found in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorption bands:
-
A strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.[9]
-
N-H stretching vibrations for the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹ .
-
C-H stretching vibrations of the aliphatic groups will be observed just below 3000 cm⁻¹ .
-
C-O stretching vibrations of the ester will be present in the 1000-1300 cm⁻¹ region.[9]
Mass Spectrometry (MS)
The mass spectrum, typically obtained by electron ionization (EI) or electrospray ionization (ESI), would show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group.
Applications in Drug Discovery and Medicinal Chemistry
Ethyl 1-(aminomethyl)cyclobutanecarboxylate is a valuable building block for creating diverse chemical libraries for drug screening. Its bifunctional nature allows for sequential or orthogonal derivatization of the amine and ester functionalities.
-
Scaffold for Novel Therapeutics: The cyclobutane core can be used as a central scaffold to which various pharmacophoric groups can be attached. The amine group can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many drug molecules.
-
Conformationally Constrained Amino Acid Mimic: The structure can be considered a constrained analog of natural amino acids. Such constrained mimics are crucial in peptide and peptidomimetic drug design to enhance receptor affinity, selectivity, and metabolic stability.
-
Improving Physicochemical Properties: Incorporation of the non-planar cyclobutane ring can disrupt planarity in a molecule, which may improve solubility and other ADME (absorption, distribution, metabolism, and excretion) properties.[1]
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[11]
-
Hazards: Compounds containing amino groups can be corrosive and may cause skin and eye irritation or burns.[10] It is prudent to handle this compound with care.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.
Conclusion
Ethyl 1-(aminomethyl)cyclobutanecarboxylate is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique structural features, stemming from the cyclobutane core, offer opportunities to design novel molecules with potentially improved pharmacological profiles. While detailed experimental data for this specific compound is sparse in the public domain, its synthesis and characterization can be approached using standard and reliable organic chemistry methodologies. As the interest in non-classical bioisosteres and conformationally constrained scaffolds continues to grow, molecules like Ethyl 1-(aminomethyl)cyclobutanecarboxylate are poised to play a significant role in the development of next-generation therapeutics.
References
-
PubChem. Ethyl cyclobutanecarboxylate. National Center for Biotechnology Information. Available at: [Link].
-
Organic Syntheses. Cyclobutanecarboxylic Acid. Available at: [Link].
-
ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Available at: [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD. Ethyl Cyclobutanecarboxylate: A Versatile Pharmaceutical Intermediate for Advanced Synthesis. Available at: [Link].
-
Taylor & Francis Online. Amino esters – Knowledge and References. Available at: [Link].
-
PubChem. Ethyl 1-(aminomethyl)cyclobutanecarboxylate. National Center for Biotechnology Information. Available at: [Link].
-
NIST WebBook. Ethyl cyclobutanecarboxylate. National Institute of Standards and Technology. Available at: [Link].
-
PMC. A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health. Available at: [Link].
-
LookChem. ethyl cyclobutanecarboxylate. Available at: [Link].
-
MDPI. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Available at: [Link].
-
ResearchGate. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Available at: [Link].
-
NIST WebBook. Notes on Ethyl cyclobutanecarboxylate. National Institute of Standards and Technology. Available at: [Link].
-
HDH Chemicals. Ethyl 1-amino-1-cyclobutanecarboxylate monohydrochloride, min 95%, 1 gram. Available at: [Link].
- Google Patents. Synthesis of aminocyclopentane carboxylic acids.
-
PMC. Cyclobutanes in Small‐Molecule Drug Candidates. National Institutes of Health. Available at: [Link].
-
CAS Common Chemistry. Ethyl cyclobutanecarboxylate. Available at: [Link].
-
PubChem. 2-Ethyl-1-cyclobutanecarboxylate. National Center for Biotechnology Information. Available at: [Link].
-
NIST WebBook. 1-Cyclobutenecarboxylic acid, 3,3-dimethyl ethyl ester. National Institute of Standards and Technology. Available at: [Link].
-
ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available at: [Link].
-
J-Stage. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Available at: [Link].
-
Doc Brown's Chemistry. Infrared Spectrum of Ethyl Ethanoate. Available at: [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of Ethyl Cyclobutanecarboxylate in Scientific Research. Available at: [Link].
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 1-(aminomethyl)cyclobutanecarboxylate | C8H15NO2 | CID 45122079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate hydrochloride | 1269021-92-2 | UAC02192 [biosynth.com]
- 6. CAS 911060-83-8 | 1-Aminomethyl-cyclobutanecarboxylic acid ethyl ester - Synblock [synblock.com]
- 7. chemscene.com [chemscene.com]
- 8. Ethyl cyclobutanecarboxylate | C7H12O2 | CID 84700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.co.uk [fishersci.co.uk]
